molecular formula C15H12N2O3 B053318 9-Oxo-10-acridineacetohydroxamic acid CAS No. 121108-71-2

9-Oxo-10-acridineacetohydroxamic acid

Cat. No. B053318
CAS RN: 121108-71-2
M. Wt: 268.27 g/mol
InChI Key: FHMKWQBGLYRNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxo-10-acridineacetohydroxamic acid, also known as 9-oxo-10-AAHA, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of hydroxamic acids and has a molecular weight of 305.3 g/mol.

Mechanism of Action

The mechanism of action of 9-Oxo-10-acridineacetohydroxamic acidA is not fully understood, but it is believed to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDAC activity, 9-Oxo-10-acridineacetohydroxamic acidA can cause changes in gene expression that can lead to cell death, cell cycle arrest, and other effects.
Biochemical and Physiological Effects:
9-Oxo-10-acridineacetohydroxamic acidA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have antiviral activity against HIV and other viruses. Additionally, it has been shown to chelate metals such as iron and copper, which makes it a potential treatment for metal poisoning.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-Oxo-10-acridineacetohydroxamic acidA in lab experiments is its versatility. It has been used in a variety of different types of experiments, including cell culture studies, animal studies, and clinical trials. Additionally, it is relatively easy to synthesize in a laboratory setting. However, one limitation of using 9-Oxo-10-acridineacetohydroxamic acidA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on 9-Oxo-10-acridineacetohydroxamic acidA. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Additionally, there is potential for 9-Oxo-10-acridineacetohydroxamic acidA to be used as a chelating agent for the treatment of metal poisoning. Further research is needed to determine its effectiveness in this application. Finally, there is potential for 9-Oxo-10-acridineacetohydroxamic acidA to be used in combination with other drugs to enhance their efficacy. Further research is needed to determine the optimal combinations and dosages for these applications.
In conclusion, 9-Oxo-10-acridineacetohydroxamic acidA is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities, and has been used as a histone deacetylase inhibitor, a potential therapeutic agent for cancer, and a chelating agent for metal poisoning. While its mechanism of action is not fully understood, there is potential for further research in a variety of different areas.

Synthesis Methods

The synthesis of 9-Oxo-10-acridineacetohydroxamic acidA involves the reaction of acridine with chloroacetyl chloride to form 10-chloroacridine, which is then treated with hydroxylamine hydrochloride to form 10-acridineacetohydroxamic acid. This compound is then oxidized to form 9-Oxo-10-acridineacetohydroxamic acidA. The synthesis process of 9-Oxo-10-acridineacetohydroxamic acidA is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

9-Oxo-10-acridineacetohydroxamic acidA has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been used as a histone deacetylase inhibitor, which makes it a potential therapeutic agent for cancer and other diseases. Additionally, it has been used as a chelating agent for the treatment of metal poisoning.

properties

CAS RN

121108-71-2

Product Name

9-Oxo-10-acridineacetohydroxamic acid

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-hydroxy-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C15H12N2O3/c18-14(16-20)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8,20H,9H2,(H,16,18)

InChI Key

FHMKWQBGLYRNMV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NO

Other CAS RN

121108-71-2

synonyms

9-keto-10-acridineacetohydroxamic acid
9-O-10-AAHA
9-oxo-10-acridineacetohydroxamic acid

Origin of Product

United States

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